![molecular formula C16H21N3O B11807658 N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B11807658.png)
N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide is a compound that features a benzimidazole moiety, which is a significant structural motif in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with N-methylcyclohexanecarboxamide in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial, antiviral, or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R1-4-R2-benzamide derivatives .
Uniqueness
N-((1H-Benzo[d]imidazol-2-yl)methyl)-N-methylcyclohexanecarboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzimidazole ring with a cyclohexanecarboxamide moiety allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C16H21N3O |
|---|---|
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
N-(1H-benzimidazol-2-ylmethyl)-N-methylcyclohexanecarboxamide |
InChI |
InChI=1S/C16H21N3O/c1-19(16(20)12-7-3-2-4-8-12)11-15-17-13-9-5-6-10-14(13)18-15/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,18) |
Clave InChI |
ICOGALXFQXRXJH-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=NC2=CC=CC=C2N1)C(=O)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



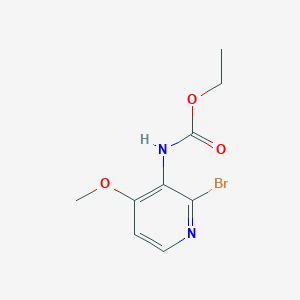
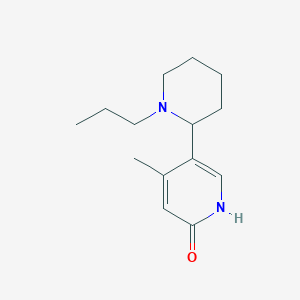

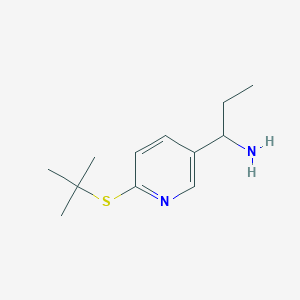


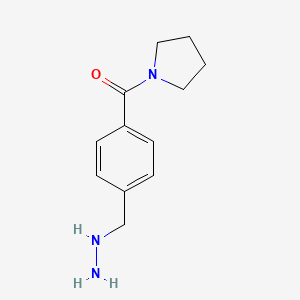

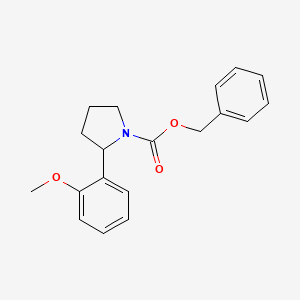
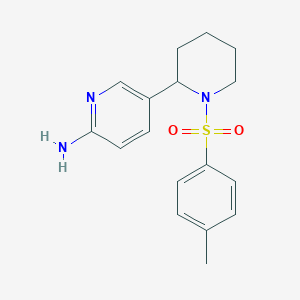
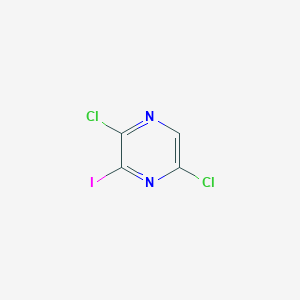
![2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole](/img/structure/B11807662.png)

